N,N-Bis(2,4-dinitrophenyl)-L-histidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1655-66-9 |
|---|---|
Molecular Formula |
C18H13N7O10 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(2S)-2-(N-(2,4-dinitrophenyl)-2,4-dinitroanilino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)17(5-10-8-19-9-20-10)21(13-3-1-11(22(28)29)6-15(13)24(32)33)14-4-2-12(23(30)31)7-16(14)25(34)35/h1-4,6-9,17H,5H2,(H,19,20)(H,26,27)/t17-/m0/s1 |
InChI Key |
DYPVFKXVTXSSTH-KRWDZBQOSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[C@@H](CC3=CN=CN3)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
Other CAS No. |
1655-66-9 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization Methodologies for N,n Bis 2,4 Dinitrophenyl L Histidine
Synthetic Pathways Utilizing 2,4-Dinitrofluorobenzene (Sanger's Reagent)
The primary synthetic route to N,N-Bis(2,4-dinitrophenyl)-L-histidine involves the reaction of L-histidine with 2,4-dinitrofluorobenzene, commonly known as Sanger's reagent. ontosight.ai This electrophilic aromatic substitution reaction targets the nucleophilic nitrogen atoms present in the L-histidine molecule.
Reaction Conditions and Specificity of Derivatization (e.g., Imidazole (B134444) Ring Reactivity)
The synthesis of this compound is typically carried out by reacting L-histidine with 2,4-dinitrofluorobenzene in the presence of a base. ontosight.ai The basic conditions are crucial for deprotonating the amino groups of L-histidine, thereby increasing their nucleophilicity and facilitating the attack on the electron-deficient aromatic ring of Sanger's reagent.
L-histidine possesses two primary sites for dinitrophenylation: the α-amino group and the nitrogen atoms of the imidazole side chain. The imidazole ring of histidine is aromatic and contains two nitrogen atoms, referred to as Nπ and Nτ. Both of these nitrogen atoms can potentially react with Sanger's reagent. The reactivity of these sites is pH-dependent. At alkaline pH, the α-amino group is sufficiently deprotonated to react. The imidazole ring, with a pKa of approximately 6.0, also becomes more nucleophilic at higher pH values. The formation of the bis-dinitrophenyl derivative indicates that under appropriate reaction conditions, derivatization occurs at both the α-amino group and one of the imidazole nitrogens. The less sterically hindered Nτ atom of the imidazole ring is generally the preferred site of alkylation.
Kinetic Considerations in Bis-Derivatization Reactions
The kinetics of the reaction between L-histidine and Sanger's reagent are influenced by factors such as pH, temperature, and the molar ratio of the reactants. The rate of dinitrophenylation increases with pH due to the increased concentration of the more nucleophilic deprotonated forms of the amino and imidazole groups.
Protective Group Chemistry in Peptide Synthesis
In the complex process of peptide synthesis, reactive side chains of amino acids must be protected to prevent unwanted side reactions. The unique properties of the N,N-Bis(2,4-dinitrophenyl) group make it a useful tool in this context.
N,N-Bis(2,4-dinitrophenyl) as an Imidazole Protecting Group for L-Histidine
The dinitrophenyl (Dnp) group is a well-established protecting group for the imidazole side chain of histidine, particularly in Boc (tert-butoxycarbonyl) solid-phase peptide synthesis. researchgate.netug.edu.pl The primary purpose of protecting the histidine side chain is to prevent side reactions such as acylation and to reduce the risk of racemization at the α-carbon during peptide coupling steps. peptide.com The electron-withdrawing nature of the DNP group reduces the basicity and nucleophilicity of the imidazole ring, thus preventing it from participating in undesired reactions. The stability of the Dnp group to the acidic conditions used for the removal of the Boc group makes it a compatible choice for this strategy. peptide.com
Comparative Analysis with Alternative Histidine Protecting Strategies
| Protecting Group | Abbreviation | Nα-Strategy Compatibility | Stability | Deprotection Conditions | Key Features |
| 2,4-Dinitrophenyl | Dnp | Primarily Boc | Stable to acid (TFA). | Thiolysis (e.g., thiophenol, 2-mercaptoethanol). epa.gov | Useful for preparing larger peptides and protected peptide fragments. peptide.com |
| Tosyl | Tos | Boc | Cleaved by HOBt, which can be present during coupling. | HOBt-mediated. | Potential for side reactions like glycine (B1666218) insertion. Best for short peptides. peptide.com |
| Benzyloxymethyl | Bom | Boc | Stable to standard Boc-SPPS conditions. | Acidolysis (e.g., HF, TFMSA). | Very effective at suppressing racemization. More expensive to prepare. peptide.com |
| Trityl | Trt | Fmoc | Stable to base (piperidine). | Acidolysis (e.g., TFA). peptide.com | Widely used in Fmoc-SPPS. Lability can be tuned (Trt, Mmt, Mtt). peptide.com |
Deprotection and Cleavage Mechanisms of Dinitrophenyl Groups
The removal of the Dnp protecting group from the histidine imidazole ring is a critical step in the final stages of peptide synthesis. The most common method for Dnp cleavage is thiolysis. epa.gov This method involves the treatment of the Dnp-protected peptide with a thiol-containing reagent, such as thiophenol or 2-mercaptoethanol (B42355), in an aqueous medium at a pH of around 8.0. epa.govnih.gov
The mechanism of thiolysis involves the nucleophilic attack of the thiolate anion on the electron-deficient dinitrophenyl ring, leading to the cleavage of the C-N bond between the Dnp group and the imidazole nitrogen. The mild conditions of this reaction make it suitable for use in peptide and protein chemistry without damaging the peptide backbone.
Interestingly, it has also been reported that the Dnp group can be cleaved under the conditions used for Fmoc deprotection, which is treatment with 20% piperidine (B6355638) in dimethylformamide (DMF). This can be a significant consideration when designing a synthesis that combines both Boc and Fmoc strategies.
Thiolysis and Other Cleavage Methodologies
The removal of the N-Im-dinitrophenyl (Dnp) group from the histidine imidazole ring is a critical step in the synthesis of peptides and other biomolecules. Thiolysis is the most common and effective method for this cleavage. cigb.edu.cuepa.gov This reaction involves the use of thiol-containing reagents, such as 2-mercaptoethanol, thioglycolic acid, or thiophenol, to displace the Dnp group from the imidazole nitrogen. cigb.edu.cuepa.gov
The process is typically carried out under mild, aqueous conditions at a slightly alkaline pH. epa.gov Research has shown that the thiolysis of N-Im-Dnp-histidine peptides with 2-mercaptoethanol demonstrates an optimal reaction rate between pH 8.5 and 9.0. nih.gov Above this pH, the rate of thiolysis decreases, not due to the instability of the Dnp-histidine itself, but because of the oxidation of 2-mercaptoethanol to its disulfide form, which reduces the concentration of the active nucleophile. nih.gov
Beyond thiolysis, other nucleophiles can also be employed to cleave the Dnp group, including hydrazine (B178648) and thiocyanates. cigb.edu.cu Furthermore, under specific conditions used in solid-phase peptide synthesis (SPPS), the Dnp group can be unintentionally cleaved. For instance, in syntheses that combine both Boc/Bzl and Fmoc/tBu strategies, the repeated treatments with 20% piperidine in dimethylformamide (DMF) used for Fmoc-deprotection can lead to significant cleavage of the Dnp group from the histidine side chain. cigb.edu.cu In one study synthesizing a pentapeptide, this standard Fmoc-deprotection procedure resulted in an 84% cleavage of the Dnp group, a side reaction that must be considered during synthetic planning. cigb.edu.cu
| Methodology | Reagent(s) | Typical Conditions | Cleavage Efficiency/Notes |
|---|---|---|---|
| Thiolysis | 2-Mercaptoethanol | Aqueous medium, pH 8.5-9.0 | Optimal rate observed in this pH range. nih.gov |
| Thiolysis | Thioglycolic acid, Dithiotreitol, Thiophenol | Aqueous medium, pH 8.0 | Effective cleavage under mild conditions. cigb.edu.cuepa.gov |
| Fmoc-Deprotection Conditions | 20% Piperidine in DMF | Standard conditions for solid-phase peptide synthesis | Can cause significant unintended cleavage (e.g., 84%). cigb.edu.cu |
| Other Nucleophilic Cleavage | Hydrazine, Thiocyanates (SCN⁻), Thiolates (RS⁻) | Varies depending on substrate and nucleophile | Alternative methods for Dnp removal. cigb.edu.cu |
Advanced Derivatization Techniques and Analog Synthesis (e.g., Microwave-Assisted Derivatization)
Modern synthetic chemistry has increasingly adopted advanced techniques to improve the efficiency, speed, and environmental footprint of chemical reactions. Microwave-assisted synthesis is one such prominent technique that has been successfully applied to the derivatization of amino acids, including L-histidine. morressier.comnih.gov Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, often from hours to minutes. shimadzu.comshimadzu.com
Microwave-assisted methods have been employed for various amino acid modifications, such as decarboxylation to form biologically active amines and for derivatization prior to analysis. morressier.comshimadzu.com For instance, a microwave digestion procedure can accomplish the acid and alkaline hydrolysis of proteins to liberate amino acids in under 30 minutes, a significant improvement over the conventional 24-hour heating method. shimadzu.comshimadzu.com Following hydrolysis, on-line pre-column derivatization, which can also be accelerated by microwave assistance, prepares the amino acids for UHPLC analysis. shimadzu.comshimadzu.com This process has shown high reproducibility, with the relative standard deviation (%RSD) for peak areas of 20 amino acids being under 3.9% over six consecutive injections. shimadzu.com
While the direct microwave-assisted synthesis of this compound is not extensively detailed, the principles are broadly applicable. The synthesis of histidine derivatives, such as in the aqueous microwave-assisted synthesis of histidine-containing peptides, has been shown to proceed in high purity and with low racemization. nih.gov These advanced methods offer a powerful tool for the rapid and efficient synthesis of various histidine analogs and derivatives for diverse applications in biochemical research. researcher.life
| Parameter | Conventional Method (e.g., Hydrolysis) | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Up to 24 hours | Less than 30 minutes shimadzu.comshimadzu.com |
| Energy Input | Prolonged, conventional heating | Focused, rapid microwave irradiation |
| Efficiency | Standard | Often higher yields and cleaner reactions researcher.life |
| Reproducibility (%RSD, n=6) | Variable | <3.9% for peak area in derivatization shimadzu.com |
Integration as a Building Block in Complex Biomolecule Synthesis
This compound is a crucial building block in the synthesis of complex biomolecules, most notably in solid-phase peptide synthesis (SPPS). peptide.com The imidazole side chain of unprotected histidine can cause several problems during peptide synthesis. Its basic nature can catalyze the racemization of the activated amino acid, leading to a mixture of enantiomeric peptides. peptide.com Additionally, the side chain can react with activated amino acids to form acylimidazoles, which reduces the amount of reactant available for the primary coupling reaction. peptide.com
To prevent these side reactions, the imidazole ring is protected. In Boc-based chemistry, the 2,4-dinitrophenyl (Dnp) group is a commonly used protecting group for this purpose. peptide.com The Dnp group is highly stable under the various reaction and cleavage conditions used in peptide synthesis, making it particularly useful for the preparation of larger peptides or protected peptide fragments intended for fragment coupling. peptide.com The protected Nα-Boc-His(Dnp)-OH is incorporated into the growing peptide chain using standard coupling reagents. cigb.edu.cu The Dnp group effectively suppresses the basicity of the imidazole ring and prevents racemization, ensuring the stereochemical integrity of the final peptide. peptide.comcigb.edu.cu Once the peptide chain is fully assembled, the Dnp group is typically removed by thiolysis prior to the final cleavage of the peptide from the resin support. peptide.com The stability of the Dnp group and its effective prevention of side reactions make this compound an invaluable tool for chemists synthesizing complex histidine-containing peptides.
| Compound Name |
|---|
| This compound |
| 2-Mercaptoethanol |
| Thioglycolic acid |
| Thiophenol |
| Dithiotreitol |
| Hydrazine |
| Piperidine |
| Dimethylformamide (DMF) |
| L-histidine |
Analytical Methodologies for N,n Bis 2,4 Dinitrophenyl L Histidine and Its Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of N,N-Bis(2,4-dinitrophenyl)-L-histidine and its derivatives, enabling their separation, identification, and quantification. High-performance liquid chromatography (HPLC) has become the predominant method, offering high resolution and sensitivity. Historically, paper chromatography played a crucial role in the initial studies of dinitrophenylated (DNP) amino acids.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and powerful tool for the analysis of DNP-amino acids. The determination of amino acids, including histidine, can be achieved through their dinitrophenyl derivatives using reverse-phase HPLC. nih.gov This approach allows for the quantification of amino acids commonly found in protein hydrolysates and offers sensitivity in the low picomole range. nih.gov The use of a simple gradient high-pressure chromatograph eliminates the need for specialized post-column equipment often required in conventional amino acid analysis. nih.gov
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the separation of DNP-amino acids. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For instance, a method for analyzing histidine and its derivatives uses a mixed-mode column with a mobile phase of acetonitrile (B52724) and water with a sulfuric acid buffer, allowing for UV detection at 200 nm. sielc.com Another RP-ion-pair HPLC method has been developed for the quantification of histidine-containing dipeptides. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. While specific UPLC methods for this compound are not extensively detailed in the provided literature, the principles of UPLC are directly applicable to the analysis of DNP-amino acids, offering improved performance over conventional HPLC.
A comparison of key parameters between typical HPLC and UPLC systems is presented in the table below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Length | 50 - 250 mm | 50 - 150 mm |
| Column Internal Diameter | 4.6 mm | 2.1 mm |
| Flow Rate | 1 - 2 mL/min | 0.2 - 0.5 mL/min |
| Pressure | 2000 - 6000 psi | 6000 - 15000 psi |
| Run Time | 10 - 30 min | 1 - 10 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent |
The separation of enantiomers of dinitrophenylated amino acids is a critical analytical challenge. Chiral stationary phases (CSPs) are specifically designed for this purpose, enabling the resolution of racemic mixtures. Various types of CSPs have been successfully employed for the enantioseparation of DNP-amino acids.
One approach involves the use of quinine-based CSPs. The enantioseparation of twenty N-derivatized 2,4-dinitrophenyl α-amino acids has been studied using a quinine-immobilized silica (B1680970) column. The separation mechanism is influenced by mobile phase pH, buffer concentration, and temperature. Optimal enantioselectivity was observed to increase with pH in the range of 5 to 7, where strong electrostatic interactions occur between the protonated tertiary amine of quinine (B1679958) and the anionic DNP-amino acids.
Crown-ether based CSPs are also highly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com Additionally, macrocyclic antibiotic-based CSPs, such as those derived from norvancomycin, have been synthesized and used for the chiral separation of dansyl-amino acid enantiomers in the reversed-phase mode. nih.gov The interactions in this system are a combination of ionic and hydrophobic forces between the analyte and the macrocycle. nih.gov The enantioselectivity is influenced by factors such as organic modifier concentration, column temperature, and pH. nih.gov
The table below summarizes different types of chiral stationary phases used for the enantioseparation of amino acid derivatives.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Interaction Mechanism | Applicable to |
| Alkaloid-based | Quinine | Electrostatic interactions, hydrogen bonding, π-π interactions | DNP-amino acids |
| Crown Ether-based | (18-crown-6)-tetracarboxylic acid | Host-guest complexation | D- and L-amino acids |
| Macrocyclic Antibiotic-based | Norvancomycin | Ionic and hydrophobic interactions, inclusion complexation | Dansyl-amino acids |
Historical Application of Paper Chromatography
Before the advent of modern techniques like HPLC, paper chromatography was a foundational method for the separation of amino acids and their derivatives, including DNP-amino acids. This technique involves a strip of filter paper as the stationary phase, onto which the sample mixture is spotted. A solvent, the mobile phase, moves up the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. Although largely superseded by more advanced methods due to its lower resolution, speed, and sensitivity, paper chromatography was instrumental in early protein chemistry research.
Spectroscopic and Spectrometric Detection Methods
Spectroscopic and spectrometric methods are essential for the detection and quantification of this compound following chromatographic separation. These techniques are also used for the characterization of the compound and its derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used detection method in conjunction with HPLC for the quantitative analysis of DNP-amino acids. The dinitrophenyl group is a strong chromophore, absorbing light in the UV-Vis region of the electromagnetic spectrum. This property allows for sensitive detection and quantification.
The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For histidine, the absorption maximum is at 210 nm. sielc.com Colorimetric methods based on the reaction of histidine with diazotized sulfanilic acid, with absorbance measured at 405 nm, have also been developed for its quantification. psu.edu The molar absorptivity for this reaction product was found to be 3.169 x 10^4 mol^-1 cm^-1. psu.edu
The table below provides an example of data that would be collected to generate a standard curve for the quantitative analysis of a DNP-amino acid using UV-Vis spectroscopy.
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.610 |
| 60 | 0.915 |
| 80 | 1.220 |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) and its soft ionization technique, electrospray ionization mass spectrometry (ESI-MS), are pivotal in the analysis of this compound and related derivatives. These methods provide detailed information on the molecular weight and structure of these compounds. The synthesis of this compound is typically confirmed using analytical techniques including mass spectrometry. ontosight.ai In negative ion chemical ionization mass spectrometry, 2,4-dinitrophenyl (DNP) amino acid methyl esters exhibit simple mass spectra where the molecular anion is the base peak. nih.gov This characteristic is due to the electrophilic nature of the DNP group, which facilitates selective and sensitive ionization, allowing for the identification of amino acids based on their molecular weights. nih.gov
ESI-MS is particularly well-suited for the analysis of amino acids and their derivatives. nih.gov For underivatized amino acids, ESI-MS can be used for simultaneous analysis by employing a low acidic pH to ensure the compounds are positively charged. nih.gov The composition of the sheath liquid in ESI-MS significantly impacts sensitivity, with a mixture of ammonium (B1175870) acetate (B1210297) in methanol-water often yielding the highest sensitivity. nih.gov
Identification and Structural Elucidation of Dinitrophenylated Amino Acids
Mass spectrometry is a primary tool for the identification and structural elucidation of dinitrophenylated amino acids. The attachment of the 2,4-dinitrophenyl group to an amino acid significantly increases its mass, providing a clear indicator of derivatization. For instance, in the mass spectrum of histidine, the protonated molecule [His+H]+ is observed at an m/z of 156. researchgate.net Upon dinitrophenylation, this mass would be expected to increase accordingly.
Negative ion chemical ionization mass spectrometry of DNP-amino acid methyl esters allows for the straightforward identification of amino acids, either individually or in mixtures, by their molecular weights. nih.gov This technique is sensitive enough for picomole-level detection. nih.gov In tandem mass spectrometry (MS/MS) of deprotonated N-(2,4-dinitrophenyl)amino acids, characteristic fragmentation patterns are observed, including intramolecular cyclization and subsequent losses of small molecules like CO2 and H2O, which can aid in structural confirmation.
The table below summarizes the key mass spectrometric data for the identification of dinitrophenylated amino acids.
| Analytical Technique | Ionization Mode | Key Observation | Application |
| Negative Ion Chemical Ionization MS | Negative | Molecular anion is the base peak | Identification by molecular weight |
| Electrospray Ionization MS | Positive/Negative | High sensitivity for amino acid derivatives | Simultaneous analysis of amino acids |
| Tandem Mass Spectrometry (MS/MS) | Negative | Characteristic fragmentation patterns | Structural elucidation |
Application in Structural Proteomics and Protein Structure Analysis
The derivatization of amino acids with 2,4-dinitrofluorobenzene (FDNB), also known as Sanger's reagent, has historical significance in structural proteomics, particularly in N-terminal amino acid analysis. wikipedia.org This method, pioneered by Frederick Sanger, involves the reaction of FDNB with the N-terminal amino group of a polypeptide. wikipedia.org Subsequent acid hydrolysis, which does not cleave the DNP-amino acid bond, allows for the identification of the N-terminal residue. wikipedia.org While this method has been largely superseded by others like Edman degradation, it laid the groundwork for protein sequencing. wikipedia.org
In contemporary structural proteomics, mass spectrometry-based approaches are central. "Bottom-up" proteomics, which involves the enzymatic digestion of proteins into peptides prior to MS analysis, is a widely used strategy. mdpi.com Chemical cross-linking coupled with mass spectrometry (XL-MS) is another powerful technique for probing protein structure and interactions. Bifunctional cross-linkers can be used to selectively target specific amino acid residues, such as histidine and tyrosine, providing distance constraints that are useful in computational modeling of protein structures. researchgate.net While not directly involving this compound, these methods illustrate the importance of amino acid modification and subsequent mass spectrometric analysis in understanding protein architecture. The use of oligohistidine affinity tags (His-tags) in protein purification is common, and while generally considered structurally benign, there are instances where they can play a structural role. nih.gov
Fluorescence Detection and Quenching Phenomena (e.g., in Fluorogenic Substrates)
The dinitrophenyl group is known to be an effective fluorescence quencher. This property can be exploited for the development of fluorescence-based detection methods. Dinitrophenols and their derivatives can quench the fluorescence of various molecules through processes like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.com For example, 2,4-dinitrophenol (B41442) (DNP) has been shown to quench the fluorescence of tryptophan. nih.gov The efficiency of quenching can be high, as indicated by large quenching constants. nih.gov
This quenching phenomenon can be utilized in several ways for the detection of dinitrophenylated compounds. One approach is to use a fluorescent sensor that experiences a decrease in fluorescence upon binding to or reacting with the DNP derivative. mdpi.com For instance, aggregation-induced emission (AIE) active compounds have been developed as fluorescent sensors for nitrophenolic compounds like DNP, where the fluorescence is quenched upon interaction. mdpi.com Another strategy involves the use of quantum dots, whose fluorescence can be quenched by dinitrophenylhydrazine through an electron transfer mechanism. nih.gov The relationship between the fluorescence intensity and the concentration of the quencher can be described by the Stern-Volmer equation, allowing for quantitative analysis. mdpi.com
The table below provides a summary of fluorescence quenching studies involving dinitrophenyl compounds.
| Fluorophore | Quencher | Quenching Mechanism | Application |
| Tryptophan | 2,4-Dinitrophenol (2,4-DNP) | Not specified | Understanding toxicity mechanisms |
| Tetraphenylethene (TPE) derivative | 2,4-Dinitrophenol (DNP) | Complex formation | Detection of nitrophenolic explosives |
| Polyaniline-Ag composite | Dinitrobenzene (DNB) | Photoinduced electron transfer (PET) | Sensing of nitroaromatic compounds |
| CdTe Quantum Dots | 2,4-Dinitrophenylhydrazine (DNPH) | Electron transfer | Detection of DNPH in wastewater |
Derivatization Protocols for Enhanced Analytical Performance
Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like High-Performance Liquid Chromatography (HPLC). For amino acids, which often lack a strong chromophore, derivatization is crucial for UV-visible or fluorescence detection. sdiarticle4.com
Pre-Column Derivatization Strategies
Pre-column derivatization involves modifying the analyte before it is introduced into the chromatography column. sdiarticle4.comnih.gov This approach is widely used for amino acid analysis. creative-proteomics.com 2,4-Dinitrofluorobenzene (FDNB) is a classic pre-column derivatizing reagent that reacts with primary and secondary amines, including the amino groups of amino acids, to form DNP-amino acids. wikipedia.orgsdiarticle4.com These derivatives are yellow-colored and can be detected by UV-visible spectrophotometry. stackexchange.com
A typical pre-column derivatization protocol with FDNB for HPLC analysis of amino acids involves reacting the amino acid sample with FDNB under controlled conditions of pH, temperature, and time. The resulting DNP-amino acid derivatives can then be separated on a reversed-phase HPLC column and detected at a specific wavelength, typically around 360 nm. nih.gov This method has been successfully applied to the determination of amino acids in various biological samples. nih.gov
The following table outlines common pre-column derivatization reagents for amino acid analysis by HPLC.
| Derivatizing Reagent | Functional Group Targeted | Detection Method | Key Features |
| 2,4-Dinitrofluorobenzene (FDNB) | Primary and secondary amines | UV-Visible (approx. 360 nm) | Forms stable, colored derivatives |
| o-Phthalaldehyde (OPA) | Primary amines (in presence of a thiol) | Fluorescence | Rapid reaction, fluorogenic reagent |
| Dansyl chloride | Primary and secondary amines | Fluorescence | Forms strongly fluorescent derivatives |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | Forms stable, fluorescent derivatives |
Stability of this compound Derivatives Under Analytical Conditions (pH, Light)
The stability of derivatized analytes is critical for accurate and reproducible analytical results. DNP-amino acids are known to be moderately stable under the acidic conditions typically used for peptide hydrolysis. wikipedia.org However, the stability of this compound and its derivatives can be influenced by factors such as pH and light.
Advanced Research Applications of N,n Bis 2,4 Dinitrophenyl L Histidine
Elucidation of Protein and Peptide Structure and Function
The dinitrophenylation of amino acids is a classic biochemical technique. The attachment of DNP groups to amino acids, particularly histidine, provides a powerful tool for investigating the structure and function of proteins and peptides.
The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, with the free N-terminal amino group of a polypeptide chain was a foundational method in protein sequencing. gbiosciences.com This reaction forms a stable DNP-amino acid derivative. After acid hydrolysis of the protein, the DNP-labeled N-terminal amino acid can be identified, historically revealing the number of unique polypeptide chains and their identities. gbiosciences.compearson.com
While most amino acids react at their α-amino group, histidine presents a special case. The imidazole (B134444) side chain of histidine is also reactive towards DNFB, allowing for dinitrophenylation. stackexchange.com This results in the formation of N,N-Bis(2,4-dinitrophenyl)-L-histidine, where one DNP group is attached to the α-amino group and another to one of the imidazole nitrogens. ontosight.aistackexchange.com This dual reactivity is crucial for comprehensive protein analysis.
N-Terminal Identification: If histidine is the N-terminal residue of a protein, it will be di-DNP-labeled after reaction with Sanger's reagent and subsequent hydrolysis. stackexchange.com
Side-Chain Analysis: If histidine is located within the polypeptide chain (not at the N-terminus), its α-amino group is involved in a peptide bond and is unreactive. However, its imidazole side chain can still be modified, yielding an im-DNP-histidine derivative. researchgate.net
The identification of these DNP derivatives, which are typically yellow-colored compounds, can be achieved using chromatographic techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). nih.govnih.gov This allows researchers to distinguish between N-terminal histidine and internal histidine residues, providing valuable data about the protein's primary structure.
This compound serves as a valuable molecular probe due to the significant alterations it introduces to the parent histidine molecule. The bulky and electron-withdrawing DNP groups change the residue's size, lipophilicity, and electronic properties. ontosight.ai These changes can be exploited to investigate complex biological processes.
The imidazole side chain of histidine has a pKa near physiological pH (~6.0-6.5), allowing it to act as both a proton donor and acceptor in enzyme active sites and other protein interactions. wikipedia.orgkhanacademy.orgyoutube.com Dinitrophenylation of the imidazole ring eliminates this capability, effectively "silencing" its catalytic or pH-sensing role. By comparing the function of a native protein with its DNP-modified counterpart, researchers can infer the importance of specific histidine residues in mechanisms like enzyme catalysis and signal transduction.
Furthermore, the DNP groups are strong chromophores, meaning they absorb light in the UV-visible spectrum. ontosight.ai This property allows for the use of spectroscopic techniques to monitor the compound's binding to proteins or its partitioning into biological membranes, providing insights into membrane transport and enzyme inhibition. ontosight.ai
Histidine residues are frequently involved in the intricate network of interactions that stabilize protein structure and mediate interactions with other molecules. nih.govresearchgate.net They participate in hydrogen bonding, metal ion coordination, and various stacking interactions (cation-π and π-π). nih.gov The introduction of two large DNP groups creates a sterically hindered and electronically modified residue that can be used to probe the specificity and nature of these interactions.
For instance, if a histidine residue is suspected to be at a protein-protein or protein-ligand binding interface, modifying it to this compound can disrupt or alter the binding. Quantifying the change in binding affinity after modification helps to map the interaction site and understand the contribution of that specific histidine residue. The compound's ability to interact with proteins makes it a candidate for such studies. ontosight.ai The enhanced lipophilicity of the DNP derivative can also be used to study interactions occurring within the hydrophobic cores of proteins or at membrane interfaces. ontosight.ai
Chiral Recognition and Enantioselective Separations
Chirality is a fundamental property of most biological molecules, and the ability to separate enantiomers (non-superimposable mirror images) is critical in pharmaceutical and biochemical research. Dinitrophenylated amino acids are central to a powerful method for chiral separation.
An indirect but highly effective method for separating enantiomers involves a pre-column derivatization step. In this approach, a racemic mixture (containing both D- and L-enantiomers) of an analyte, such as an amino acid, is reacted with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like reverse-phase HPLC. uni-giessen.de
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a seminal CDA in this field. uni-giessen.denih.gov It is synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) and L-alanine amide. uni-giessen.de The reagent reacts with the amino group of D- and L-amino acids to form stable diastereomeric derivatives that are readily separable. researchgate.net The dinitrophenyl group provides a strong UV chromophore for sensitive detection. uni-giessen.de
The success of Marfey's reagent has led to the development of numerous analogs, where the L-alanine amide portion is replaced with other chiral auxiliaries to optimize the separation of different types of molecules. nih.govnih.gov These variants, including those based on other amino acids like leucine, valine, and phenylalanine, demonstrate the versatility of using dinitrophenylated amino acid derivatives as CDAs. uni-giessen.deresearchgate.net
| Reagent Name/Abbreviation | Chiral Auxiliary | Key Application/Advantage |
|---|---|---|
| Marfey's Reagent (MR, L-FDAA) | L-Alanine amide | Broad applicability for standard amino acid enantioseparation. researchgate.net |
| L-FDLA | L-Leucine amide | Enhanced hydrophobicity and sensitivity compared to L-FDAA. uni-giessen.de |
| FDNP-L-Val-NH2 | L-Valine amide | Provides alternative selectivity for resolving amino acid diastereomers. researchgate.net |
| FDNP-L-Phe-NH2 | L-Phenylalanine amide | Used as a structural variant to improve separation efficiency. researchgate.net |
| FDNP-L-Pro-NH2 | L-Proline amide | Variant for derivatizing and separating chiral amines and amino acids. uni-giessen.de |
| FDNP-D-Phg-NH2 | D-Phenylglycine amide | Offers excellent separation for specific amino acids like serine and asparagine where other reagents may fail. researchgate.net |
The successful separation of diastereomers formed by CDAs like Marfey's reagent relies on differential interactions between each diastereomer and the stationary phase of the chromatography column. The molecular structure and conformation of the diastereomers dictate the strength of these interactions, leading to different retention times.
Several types of intermolecular forces are responsible for this chiral discrimination. The mechanism is often explained by a combination of steric and electronic effects.
Steric Hindrance: The different spatial arrangement of substituents around the chiral centers of the two diastereomers can lead to varying degrees of steric hindrance. It is often observed that the L-D diastereomer (formed from an L-reagent and a D-analyte) is more sterically hindered than the L-L diastereomer. This can affect how they interact with the stationary phase, with the less-hindered diastereomer often eluting later.
Hydrogen Bonding: The amide and amino groups within the derivatized molecule can form hydrogen bonds with the stationary phase or solvent molecules. The specific conformation of each diastereomer influences the accessibility of these groups for hydrogen bonding.
The interplay of these forces determines the relative stability of the transient complexes formed between each diastereomer and the stationary phase, which ultimately governs the separation. nih.gov
| Interaction Type | Description in the Context of DNP-Derivatives |
|---|---|
| Steric Repulsion | Differential spatial arrangement of bulky groups (e.g., DNP, analyte side chain) in the two diastereomers leads to varied steric hindrance and interaction with the stationary phase. |
| Hydrogen Bonding | The amide and carboxyl groups can act as hydrogen bond donors and acceptors. The specific 3D structure of each diastereomer affects the strength and number of these interactions. |
| π-π Stacking | The electron-deficient dinitrophenyl ring can interact with aromatic moieties in the stationary phase or intramolecularly, influencing retention. |
| Hydrophobic Interactions | The nonpolar components of the diastereomers interact with the reverse-phase stationary phase (e.g., C18). Differences in exposed hydrophobic surface area lead to differential retention. |
| Dipole-Dipole Interactions | Polar groups within the diastereomers (e.g., nitro groups, carbonyls) contribute to the overall dipole moment and can engage in dipole-dipole interactions, affecting chromatographic behavior. |
Studies on Racemization and Epimerization of Amino Acids
The study of amino acid racemization—the conversion of a pure L- or D-amino acid into a mixture of both—is crucial in fields such as geochemistry, archeological dating, and pharmacology. The chemical stability of dinitrophenyl (DNP) derivatives of amino acids under conditions that typically break peptide bonds, such as acid hydrolysis, makes them suitable for analytical applications that underpin racemization studies. wikipedia.orgstackexchange.com
The process involves derivatizing amino acids with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to form stable DNP-amino acids. wikipedia.org These derivatives, including this compound, can be effectively separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This chromatographic separation is key to determining the ratio of L- to D-enantiomers in a sample.
While direct studies focusing on the racemization rates of this compound are not extensively documented, the principles of its use are based on the broader application of DNP-derivatization in amino acid analysis. Reagents analogous to Sanger's reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), are specifically designed to create diastereomeric derivatives of amino acid enantiomers, allowing for their straightforward separation and quantification by HPLC. mdpi.com The robust nature of the DNP group ensures that the stereochemical information is preserved through the analytical process, providing a reliable method for investigating the extent of racemization in various biological and chemical systems.
Role in the Design and Synthesis of Modified Biomolecules
The unique properties of the dinitrophenyl group are utilized in the synthesis of modified biomolecules to act as labels, probes, or structural components that confer specific functions.
The dinitrophenylation of histidine is a well-established technique in peptide chemistry. The reaction of histidine residues within a peptide or protein with 1-fluoro-2,4-dinitrobenzene (DNFB) provides a method for selective labeling. nih.gov This covalent modification introduces a stable and chromophoric DNP tag, which can be used for peptide mapping and analysis by HPLC. nih.gov
In the design of peptidomimetics and engineered peptides, the DNP-histidine moiety serves several purposes. It can be incorporated to:
Act as a Spectroscopic Probe: The strong absorbance of the DNP group allows for the quantification and tracking of the peptide.
Serve as an Affinity Label: The DNP group is a well-known hapten that can be targeted by anti-DNP antibodies, enabling its use in immunoassays and affinity purification. editorarealize.com.br
Modify Physicochemical Properties: The introduction of the bulky, aromatic DNP groups can alter the solubility, hydrophobicity, and conformational properties of a peptide, which is a key strategy in the development of peptidomimetics with enhanced stability or novel biological activity. mdpi.com
Research into novel bioactive compounds has included the synthesis of Nα-(2,4-dinitrophenyl)-histidinethiosemicarbazides, demonstrating the utility of the DNP-histidine framework as a scaffold in medicinal chemistry. editorarealize.com.br
Hyperbranched polymers, such as hyperbranched polylysine (B1216035) (HBPL), are characterized by a highly branched, three-dimensional architecture with a high density of terminal functional groups. google.comnih.gov The numerous primary amine groups on the terminal lysine (B10760008) residues of HBPL make it an ideal scaffold for post-polymerization functionalization, allowing for the attachment of various molecules to tailor its properties for applications like drug and gene delivery. researchgate.netmdpi.com
While direct functionalization of HBPL with this compound is not widely reported, the chemical principles for such a modification are well-established. Dinitrophenyl groups can be covalently attached to polymers; for instance, 2,4-dinitrophenyl ether of polyvinyl alcohol has been synthesized via nucleophilic aromatic substitution. scirp.org Given that the amino groups of polylysine are effective nucleophiles, they can be readily modified. mdpi.com
Attaching a DNP-histidine derivative to an HBPL scaffold could impart several advantageous properties:
pH-Responsiveness: The imidazole side chain of histidine provides a buffering capacity around a physiologically relevant pKa (~6.0), which is a desirable feature for promoting endosomal escape in gene delivery systems. nih.govmdpi.com
Enhanced Binding: The DNP group can serve as a binding site for specific antibodies or other proteins.
Modified Drug Loading: The aromatic DNP groups could enhance the loading of hydrophobic drugs into the polymer matrix through non-covalent interactions.
The combination of the versatile HBPL backbone with the specific chemical and biological properties of DNP-histidine represents a plausible strategy for creating advanced, functional polymeric materials.
Applications in Diagnostic Assay Development (e.g., Hapten Chemistry for Antibody Production)
The 2,4-dinitrophenyl (DNP) group is one of the most widely used haptens in immunology. researchgate.net A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The resulting antibodies are specific for the hapten. This compound serves as a carrier for the DNP hapten, which can be conjugated to immunogenic carrier proteins to facilitate antibody production.
The process for generating anti-DNP antibodies typically involves these steps:
Conjugation: A DNP-containing molecule, such as this compound, is covalently bonded to a large carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). This creates a DNP-protein conjugate.
Immunization: An animal is immunized with the DNP-protein conjugate. The large size and foreign nature of the carrier protein stimulate a strong immune response.
Antibody Production: The immune system produces B-lymphocytes that generate antibodies specific to different parts of the conjugate, including epitopes on the carrier protein and, crucially, the DNP hapten itself.
These highly specific anti-DNP antibodies are invaluable tools in a wide range of diagnostic assays and laboratory techniques, including:
Enzyme-Linked Immunosorbent Assay (ELISA)
Immunohistochemistry
Western Blotting
Flow Cytometry
In these applications, a primary antibody or probe is labeled with a DNP group. A secondary anti-DNP antibody, which is conjugated to an enzyme or fluorophore, is then used for detection. This DNP/anti-DNP system provides a versatile and sensitive method for signal amplification and detection.
Contributions to Enzyme Kinetics and Substrate Characterization (e.g., Fluorogenic Renin Substrates)
This compound and related DNP-amino acids are critical components in the design of fluorogenic enzyme substrates. These substrates are used to continuously monitor enzyme activity and characterize enzyme inhibitors. They typically consist of a short peptide sequence specific to the enzyme of interest, which is flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher absorbs the energy emitted by the fluorophore through Förster Resonance Energy Transfer (FRET), resulting in minimal fluorescence. When the enzyme cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart, leading to a measurable increase in fluorescence.
The DNP group is an excellent quencher for a variety of fluorophores. Its utility has been demonstrated in the development of highly sensitive, intramolecularly quenched fluorogenic substrates for the enzyme renin, which is a key target for hypertension therapies. In this context, a peptide substrate based on the sequence of human angiotensinogen (B3276523) was synthesized, incorporating a fluorescent amino acid and a DNP group attached to a lysine or other amino acid residue. The DNP moiety effectively quenches the fluorescence of the substrate until it is cleaved by renin.
One optimized substrate, DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp , demonstrated kinetic parameters and spectroscopic properties that resulted in a greater than 20-fold improvement in assay sensitivity compared to a commercially available substrate. The high quenching efficiency and strong product fluorescence make such DNP-containing substrates ideal for evaluating potent enzyme inhibitors at very low concentrations.
| Substrate | Key Components | kcat/Km (M⁻¹s⁻¹) | Quenching Efficiency (%) | Detection Limit (in microplate assay) |
|---|---|---|---|---|
| Substrate 3 (Shortened hTDP) | DNP group, L-Amp | 41,000 | >90 | Not Specified |
| Substrate 9 (Optimized) | DNP-Lys, L-Amp | 350,000 | 94 | 60 pM |
| Commercial Substrate | EDANS/DABCYL | 268,000 | <80 | Not Specified |
Q & A
Q. What are the optimal synthetic conditions for N,N-Bis(2,4-dinitrophenyl)-L-histidine to maximize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between L-histidine and 2,4-dinitrofluorobenzene (DNFB). Key parameters include:
- Solvent : Use polar aprotic solvents (e.g., DMSO or DMF) to stabilize intermediates and enhance reactivity .
- pH Control : Maintain alkaline conditions (pH 8–10) to deprotonate the histidine amino groups, promoting substitution .
- Temperature : Reactions are often conducted at 50–70°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Monitor purity via HPLC with UV detection at 360 nm (λmax for dinitrophenyl groups) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : The 2,4-dinitrophenyl (DNP) groups exhibit strong absorption at 360–400 nm (ε ~ 10,000 M⁻¹cm⁻¹), useful for quantifying concentration and monitoring reactions .
- ¹H/¹³C NMR : Key signals include:
- DNP aromatic protons (δ 8.5–9.5 ppm, doublets).
- Histidine α-proton (δ 4.0–4.5 ppm) and imidazole protons (δ 7.0–7.5 ppm) .
- IR Spectroscopy : Look for nitro group stretches (1520 cm⁻¹ and 1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
Q. What are the primary applications of this compound in enzyme mechanism studies?
- Methodological Answer : The DNP groups act as spectroscopic probes or steric hindrance modifiers in:
- Histidine Acetyltransferases : Use as a substrate to study acetylation kinetics. Monitor UV-Vis changes during enzymatic deacetylation .
- Protease Specificity : The bulky DNP groups inhibit proteolytic cleavage at histidine residues, enabling mechanistic mapping of active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction kinetics when studying nucleophilic substitutions involving this compound?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. substitution). Strategies include:
- Solvent Polarity Screening : Test in DMSO (low water activity) to suppress hydrolysis; compare with aqueous-DMSO mixtures .
- Isolation of Intermediates : Use stopped-flow UV-Vis or LC-MS to detect transient intermediates (e.g., Meisenheimer complexes in NAS) .
- Kinetic Isotope Effects (KIE) : Replace H₂O with D₂O to assess proton transfer steps in hydrolysis pathways .
Q. What stabilization strategies are recommended for aqueous solutions of this compound given its hydrolytic sensitivity?
- Methodological Answer : Hydrolysis of DNP groups is pH-dependent. Mitigate degradation via:
- pH Buffering : Store solutions at pH 4–6 (citrate or acetate buffers) to minimize nucleophilic attack by water .
- Low-Temperature Storage : Keep solutions at 4°C and avoid prolonged exposure to light (DNP groups are photolabile) .
- Lyophilization : For long-term stability, lyophilize the compound and reconstitute in anhydrous DMSO before use .
Q. How does the electronic nature of the 2,4-dinitrophenyl groups influence peptide bond formation involving this compound?
- Methodological Answer : The electron-withdrawing nitro groups:
- Reduce Nucleophilicity : Protect the amino group from undesired reactions during solid-phase peptide synthesis (SPPS) .
- Steric Effects : The bulky DNP groups hinder racemization at the histidine α-carbon, preserving stereochemical integrity .
- Deprotection : Use thiolysis (e.g., β-mercaptoethanol) or enzymatic cleavage (e.g., nitroreductases) to remove DNP groups post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
